1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol, also known as the O-desmethyl precursor of venlafaxine, is a key intermediate in the synthesis of O-desmethylvenlafaxine succinate, a metabolite of the antidepressant drug venlafaxine [, ]. This metabolite is formed in the body as venlafaxine is broken down [].
While the specific research applications of 1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol itself are limited, its role as a precursor to O-desmethylvenlafaxine succinate opens up potential avenues for research:
1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol is a complex organic molecule featuring a cyclohexanol core, a benzyloxy group, and a dimethylamino ethyl side chain. Its structure allows for various interactions with biological systems, making it a valuable compound in medicinal chemistry. The molecular weight of this compound is approximately 353.5 g/mol .
1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol exhibits notable biological activity, particularly as a pharmaceutical intermediate. It is recognized for its role in synthesizing O-desmethylvenlafaxine, an antidepressant that acts on serotonin and norepinephrine reuptake inhibition. This mechanism suggests potential applications in treating mood disorders and anxiety .
The synthesis of 1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol typically involves several steps:
This compound serves multiple purposes:
Studies exploring the interactions of 1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol with various biological targets are essential for understanding its pharmacodynamics. Interaction studies have shown that it may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
Several compounds share structural similarities with 1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol. Here are a few notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
O-desmethylvenlafaxine | C16H19NO2 | Active metabolite of venlafaxine with antidepressant properties |
Venlafaxine | C17H17NO2 | Dual serotonin and norepinephrine reuptake inhibitor |
Desvenlafaxine | C16H19NO3 | Active metabolite of venlafaxine; used for major depressive disorder |
The uniqueness of 1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol lies in its specific structural features that allow for diverse chemical reactivity and potential therapeutic applications not fully realized by its analogs.
The compound features:
Property | Value | Source |
---|---|---|
Molecular weight | 353.5 g/mol | |
Density | 1.096 g/cm³ | |
Boiling point | 493.9°C at 760 mmHg | |
LogP (lipophilicity) | 4.606 | |
Refractive index | 1.578 | |
Solubility | Ethanol, ethers, organic solvents |
The SMILES notation CN(C)CC(C1=CC=C(OCC2=CC=CC=C2)C=C1)C3(CCCCC3)O
and InChI key FSSWQHLSQWTHIB-UHFFFAOYSA-N
confirm its stereochemistry and functional group arrangement.